![molecular formula C16H10N4O3 B5637222 2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)

2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

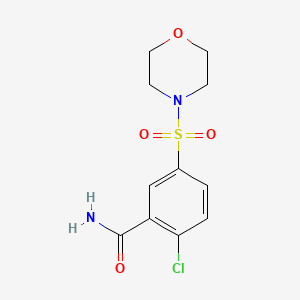

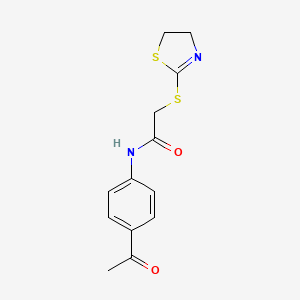

The compound “2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains a benzotriazole moiety. Benzotriazole derivatives are known for their versatile biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of benzotriazole and isoindole moieties. These structures are often analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzotriazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, and reactivity .Applications De Recherche Scientifique

Peptide Synthesis

This compound is utilized in the field of peptide synthesis. It acts as a coupling reagent for solid-phase peptide synthesis (SPPS), which is a widely used method for creating peptides and proteins . Its role is crucial in forming peptide bonds without racemization, which is essential for the synthesis of accurate peptide sequences.

Material Science

In material science, the compound finds its application as an in situ activation reagent. It’s particularly useful in the synthesis of polymers and co-polymers where precise molecular engineering is required. Its reactivity is comparable to symmetrical anhydrides and BOP, making it a valuable tool for researchers working on developing new materials with specific properties .

Medicine

The compound’s derivatives are explored for their potential medicinal applications. For instance, they have been evaluated for their antiviral activity against a spectrum of RNA viruses, which includes Bovine Viral Diarrhea Virus (BVDV) and Human Immunodeficiency Virus (HIV-1) . This suggests its potential use in developing antiviral drugs.

Agriculture

The compound’s applications in agriculture are related to its chemical properties that can be harnessed in the development of agricultural chemicals. Its derivatives could be used in the synthesis of compounds that absorb harmful UV radiation, protecting crops from excessive sun exposure .

Mécanisme D'action

Target of Action

Similar compounds, such as hbtu , are commonly used in peptide synthesis . They act as coupling agents, facilitating the formation of peptide bonds between amino acids .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to other benzotriazole derivatives . These derivatives are known for their reactivity, comparable to symmetrical anhydrides and BOP . The coupling reactions they facilitate proceed smoothly and can be enhanced by the addition of HOBt .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its solubility is reported to be 16 g/L , which could influence its absorption and distribution

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility could be affected by the pH of the environment . Additionally, its reactivity might be enhanced by the addition of certain compounds, such as HOBt .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(benzotriazol-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3/c21-14(20-13-8-4-3-7-12(13)17-18-20)9-19-15(22)10-5-1-2-6-11(10)16(19)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTGAERUVRBBCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637140.png)

![2-methoxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5637164.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)

![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)

![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thio)pyridine](/img/structure/B5637188.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)

![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)

![(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5637238.png)